1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Overview
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and are often used in the production of explosives, pharmaceuticals, and other chemical products .
Synthesis Analysis
The synthesis of tetrazoles typically involves the reaction of azides with nitriles, a process known as the Huisgen cycloaddition . This reaction is often catalyzed by copper(I) or ruthenium(II) compounds .Molecular Structure Analysis
Tetrazoles have a planar ring structure with alternating single and double bonds. The high nitrogen content contributes to their reactivity .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and reduction . The specific reactions and their products depend on the substituents present on the tetrazole ring .Physical and Chemical Properties Analysis
Tetrazoles are generally stable compounds with good thermal stability . They are often solids at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
The use of tetrazoles in various fields, including medicinal chemistry, materials science, and synthetic chemistry, is an active area of research . Future directions may include the development of new synthetic methods, the design of new tetrazole-based drugs, and the exploration of new applications for these versatile compounds .
Properties
IUPAC Name |
4-[1-[[4-(2H-tetrazol-5-yl)phenyl]methyl]benzimidazol-2-yl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-2-4-16-14(3-1)20-18(15-10-26-11-19-15)25(16)9-12-5-7-13(8-6-12)17-21-23-24-22-17/h1-8,10-11H,9H2,(H,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGILXJFDOWMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C4=NNN=N4)C5=CSC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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